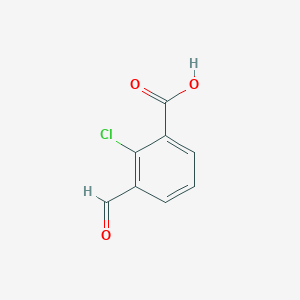![molecular formula C10H20Cl2N2O B1432165 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1609403-56-6](/img/structure/B1432165.png)
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Overview
Description
“3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride” is a chemical compound with the CAS Number: 1609403-56-6 . It has a molecular weight of 255.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ .
Scientific Research Applications
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride has been studied for its potential applications in scientific research. It has been found to act as a substrate for enzymes, which makes it useful for studying enzyme kinetics and protein-ligand interactions. It can also be used to study the structure and function of proteins, as well as to study the effects of various chemicals on proteins. Additionally, this compound has been found to have low cytotoxicity and low solubility in aqueous solutions, making it suitable for use in cell-based assays.
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is not fully understood, but it is believed to involve the binding of the compound to certain proteins, which then activates certain enzymes. It is thought that the binding of the compound to the proteins activates the enzymes, which then catalyze the reaction of the compound. This reaction then leads to the production of products which can then be used for various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a variety of effects on cells and proteins. It has been shown to have an inhibitory effect on the activity of some enzymes, and it has also been found to have an inhibitory effect on the growth of some cancer cells. Additionally, this compound has been found to have an inhibitory effect on the production of certain hormones, such as cortisol and testosterone.
Advantages and Limitations for Lab Experiments
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has low cytotoxicity and low solubility in aqueous solutions, making it suitable for use in cell-based assays. Additionally, it has been found to act as a substrate for enzymes, making it useful for studying enzyme kinetics and protein-ligand interactions. However, this compound also has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it has a relatively low melting point, making it difficult to use in high-temperature experiments.
Future Directions
The potential future directions for 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride are numerous. It could be used to study the structure and function of proteins, as well as to study the effects of various chemicals on proteins. Additionally, it could be used to develop novel drugs or therapies for various diseases, such as cancer or neurological disorders. It could also be used to study the effects of environmental toxins on cells, or to develop new methods for detecting and treating diseases. Finally, it could be used to develop new methods for the synthesis of other organic compounds.
Safety and Hazards
properties
IUPAC Name |
3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWTFHCFDDRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCNC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate](/img/structure/B1432082.png)
![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)
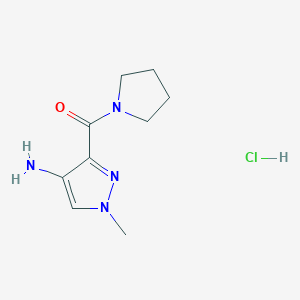

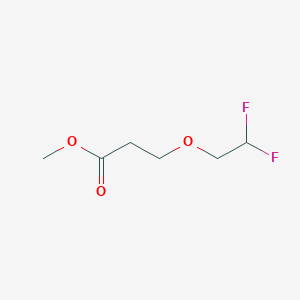
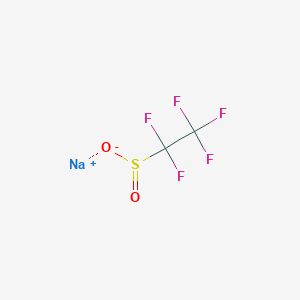
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate](/img/structure/B1432095.png)
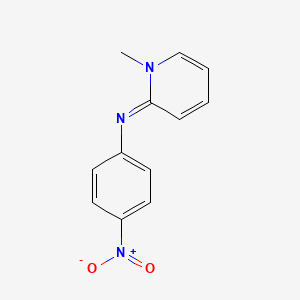


![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)
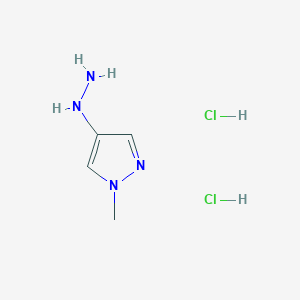
![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)
